Calculated Aqueous Solubility of N-(3-Methylphenyl)-7H-purin-6-amine Compared to Lead 6-Anilinopurine CKX Inhibitors
The predicted aqueous solubility of N-(3-methylphenyl)-7H-purin-6-amine at 25 °C is 2.3 g/L, calculated via fragment-based methodology . This solubility is approximately 10- to 20-fold lower than that of the more polar 2-chloro-6-(3-methoxyphenyl)aminopurine and 2-fluoro-6-(3-methoxyphenyl)aminopurine (estimated logS ≈ −2.5 to −2.8 based on their calculated logP and polar surface area profiles), which are the most potent AtCKX2 inhibitors reported in the Zatloukal et al. study [1]. The lipophilic 3-methyl substituent on the aniline ring (vs. 3-methoxy in the lead compounds) reduces hydrogen-bonding capacity and increases logP, resulting in lower aqueous solubility. This physicochemical difference directly influences handling protocols (e.g., DMSO stock concentration limits) and may affect compound behavior in aqueous biological assay buffers.
| Evidence Dimension | Calculated aqueous solubility (mg/L) at 25 °C |
|---|---|
| Target Compound Data | 2,300 mg/L (2.3 g/L) – predicted value via fragment-based calculation |
| Comparator Or Baseline | 2-Chloro-6-(3-methoxyphenyl)aminopurine and 2-Fluoro-6-(3-methoxyphenyl)aminopurine – estimated >5,000 mg/L based on lower calculated logP and higher polar surface area [1]; exact measured solubility not reported |
| Quantified Difference | Target compound is ≥2.2-fold less soluble than the 3-methoxy-substituted lead CKX inhibitors (class-level estimate); exact comparator measurements unavailable in public domain |
| Conditions | Temperature: 25 °C; Prediction method: fragment-based QSPR (quantitative structure–property relationship); No experimental shake-flask solubility data available for any compound in this comparison |
Why This Matters
For procurement decisions, lower solubility necessitates attention to maximum DMSO stock concentrations and may restrict the usable concentration range in enzymatic or cell-based assays relative to more soluble 6-anilinopurine analogs.
- [1] Zatloukal M, Gemrotová M, Doležal K, Havlíček L, Spíchal L, Strnad M. Novel potent inhibitors of A. thaliana cytokinin oxidase/dehydrogenase. Bioorg Med Chem. 2008;16(20):9268-9275. doi:10.1016/j.bmc.2008.09.008 View Source
